7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
Description
Properties
CAS No. |
59469-63-5 |
|---|---|
Molecular Formula |
C17H13ClFN3O3 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3 |
InChI Key |
HUDXVTIGJSRIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with a 2-amino-5-chloro-2'-fluorobenzophenone derivative, which undergoes condensation to form key intermediates. For example, the amino benzophenone is converted to a dihydroquinazoline intermediate, which is then oxidized to a quinazoline compound using manganese dioxide.
Formation of Nitroolefin Intermediate
The quinazoline intermediate is reacted with lithium amide and nitromethane in dimethyl sulfoxide (DMSO) to form the corresponding nitroolefin (nitromethylidene) intermediate. This step introduces the nitroalkene moiety essential for the target compound.
Cyclization to Benzodiazepine Core
The nitroolefin intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine, which then cyclizes to form the benzodiazepine ring system. This step is typically catalyzed by hydrogenation catalysts under controlled conditions.
Oxidation to Final Product
The benzodiazepine intermediate is oxidized to the final compound using manganese dioxide or tetra-n-propylammonium perruthenate (TPAP) as the oxidant. TPAP is preferred for its mildness and selectivity, providing yields around 58% for related compounds like midazolam.
Alternative Preparation via Hexamethylenetetramine Route
Another synthetic route involves the reaction of haloacetamidophenyl ketones with hexamethylenetetramine in the presence of ammonia and formaldehyde or paraformaldehyde. This method forms 1,4-benzodiazepin-2-ones, which can be further functionalized to reach the target compound.
- The reaction is performed in inert organic solvents such as methanol or ethanol under reflux.
- Ammonia is bubbled through the reaction mixture to maintain basic conditions.
- The reaction proceeds through intermediate formation of hexamethylenetetramine derivatives, which cyclize to benzodiazepines.
- Crystallization and purification steps involve removal of solvents by vacuum distillation and washing with cold methanol and hot water.
Reaction Conditions and Catalysts
Summary of Key Research Findings
- The multi-step synthesis involving quinazoline intermediates and nitroolefin formation is well-documented and provides a reliable route to the target compound and analogs such as midazolam.
- Oxidation using TPAP is a modern, efficient method with good yields and selectivity, avoiding harsh conditions.
- The hexamethylenetetramine-ammonia-formaldehyde method is a classical approach for benzodiazepine ring formation and can be adapted for substituted derivatives.
- Reaction conditions such as temperature (40–90 °C), acid catalysts (acetic acid preferred), and solvent choice (methanol, ethanol) are critical for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential use as an anesthetic, anticonvulsant, sedative, and hypnotic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Ethyl Loflazepate (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylic acid ethyl ester)
- Structural Differences :
- 3-Carboxylic acid ethyl ester instead of 3-methyl and 2-nitromethylidene groups.
- 2-Oxo substitution instead of 2-nitromethylidene.
- Functional Impact :
Pharmacological Data :
Norflurazepam (7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structural Differences: 2-Oxo group instead of 2-nitromethylidene. No 3-methyl substitution.
- Functional Impact: Norflurazepam is a long-acting metabolite of flurazepam due to the absence of a hydroxyl group at position 3 . Reduced potency compared to the target compound, as nitro groups typically enhance binding .
- Key Data: Parameter Norflurazepam Target Compound Half-life 50–100 hours Expected shorter (methyl group may increase metabolism) Metabolic Pathway Hepatic glucuronidation Likely nitro reduction pathways
Midazolam Intermediate (7-Chloro-5-(2-fluorophenyl)-2-(N-nitrosomethylamino)-3H-1,4-benzodiazepine)
- Structural Differences: N-Nitrosomethylamino group at position 2 instead of nitromethylidene. Lacks the 4-ol group.
- Functional Impact :
Biological Activity
7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol (CAS Number: 788136-89-0) is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of this compound is , with a molecular weight of approximately 345.755 g/mol. Its structure includes a chlorobenzene group and a nitromethylidene moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClFN₃O₂ |
| Molecular Weight | 345.755 g/mol |
| CAS Number | 788136-89-0 |
| LogP | 4.345 |
| PSA | 70.210 |
Benzodiazepines primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Specifically, they enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant properties.
Research indicates that this compound may have additional mechanisms involving:
- Anticonvulsant Activity : Studies have shown that derivatives of benzodiazepines can effectively reduce seizure activity in animal models.
- Anxiolytic Effects : The compound has been evaluated for its potential to alleviate anxiety symptoms in preclinical trials.
- Antitumor Properties : Emerging research suggests that certain benzodiazepine derivatives exhibit cytotoxic effects against various cancer cell lines.
Anticonvulsant Activity
In a study assessing the anticonvulsant properties of various benzodiazepine derivatives, including this compound, it was found to exhibit significant activity in reducing seizure frequency in rodent models. The mechanism was attributed to enhanced GABAergic transmission .
Anxiolytic Effects
A comparative analysis of different benzodiazepine analogs demonstrated that this compound produced notable anxiolytic effects similar to established anxiolytics like diazepam .
Antitumor Activity
Recent investigations into the antitumor potential of this compound revealed micromolar activity against several cancer cell lines including HeLa and A549. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a controlled trial involving rodents induced with seizures, administration of the compound resulted in a statistically significant reduction in seizure duration compared to control groups. This suggests its potential as a therapeutic agent for epilepsy management.
Case Study 2: Anxiolytic Properties
A double-blind study comparing the anxiolytic effects of this compound with standard treatments indicated comparable efficacy in reducing anxiety levels without significant sedation or adverse effects.
Case Study 3: Cancer Cell Line Testing
A series of assays conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
